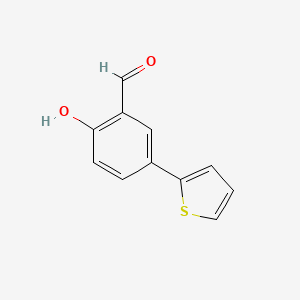

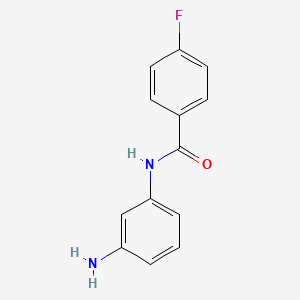

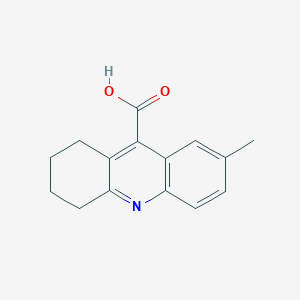

(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridine-containing compounds is a topic of interest due to their potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry. The novel pyridine-containing aromatic dianhydride monomer synthesized in one study demonstrates the versatility of pyridine derivatives. This monomer was created through a multi-step process involving nitro displacement, acidic hydrolysis, and cyclodehydration. Similarly, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involved a low-temperature conversion and, in some cases, a Baeyer-Villiger reaction, showcasing the diverse synthetic routes available for pyridine modifications. Another study synthesized 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, indicating the potential for creating a wide range of substituted pyridine compounds with varying properties and applications.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can significantly influence their physical and chemical properties. For instance, the title compound in one of the studies features a propeller arrangement of pyridine rings around a central tertiary amine nitrogen atom, with dihedral angles indicating a non-planar structure. This arrangement is stabilized by intramolecular hydrogen bonds, which can affect the compound's reactivity and interaction with other molecules. The presence of such structural features is crucial in understanding the behavior of these compounds in various environments.

Chemical Reactions Analysis

Pyridine derivatives can participate in a range of chemical reactions, which is essential for their application in synthesis and material development. The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols towards peroxyl radicals highlights their potential as antioxidants, which is a valuable property in the development of new drugs and materials with oxidative stability. The intermolecular hydrogen bonding observed in 3-chloropyridin-2-amine also suggests the ability of pyridine compounds to form stable associations, which can be leveraged in the design of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The polyimides derived from the pyridine-containing monomer exhibited good solubility, thermal stability, and mechanical strength, making them suitable for high-performance materials. The basicity of the pyridinols was found to approach physiological pH, which is relevant for their potential use in biological systems. The stability of these compounds to air oxidation and their reactivity with radicals are critical factors in their application as antioxidants.

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Coordination Chemistry and Biological Activity

Compounds with structures similar to (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine, such as heterocyclic compounds containing pyridine and benzimidazole units, have been extensively studied for their coordination chemistry and biological activities. These compounds are known for their ability to form complex compounds with diverse properties, including spectroscopic, magnetic, and electrochemical activities. The study of these ligands reveals potential in designing new materials with specific magnetic or electrochemical properties, which could be useful in various technological applications (Boča, Jameson, & Linert, 2011).

Role in Curing Parameters and Toxicity of Acrylic Bone Cements

Tertiary aromatic amines, including those with structures resembling (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine, play a significant role as activators in the curing process of acrylic resins, which are used in biomedical applications such as dental resins and acrylic bone cements. The kinetics and mechanism of their curing reactions, as well as the toxicity and leaching data, are crucial for ensuring the safety and effectiveness of these materials in medical applications (Vázquez, Levenfeld, & Román, 1998).

Catalysis and Organic Synthesis

The structural motif of (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is indicative of its potential in catalysis and organic synthesis. Compounds containing benzylamine, pyrrole, and pyridine units have been studied for their roles in C–N bond-forming reactions, serving as coupling partners in copper-mediated systems. This research highlights the importance of such compounds in developing new synthetic methodologies that are more efficient and environmentally friendly (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Potential in Drug Development

Heterocyclic N-oxides, including compounds similar to (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine, have shown significant potential in drug development due to their biological importance and versatile synthetic applications. These compounds are involved in the synthesis of novel central nervous system (CNS) acting drugs, highlighting the broad applicability of heterocyclic compounds in medicinal chemistry (Saganuwan, 2017).

Propiedades

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-18-14-5-6-15(19-2)13(8-14)11-17-10-12-4-3-7-16-9-12/h3-9,17H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMDJLXPAPMBLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401213638 |

Source

|

| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine | |

CAS RN |

626205-85-4 |

Source

|

| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626205-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)